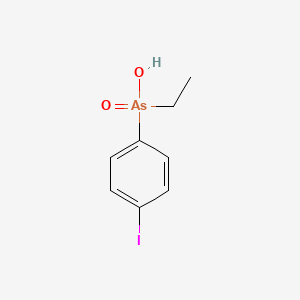

Ethyl(4-iodophenyl)arsinic acid

Description

Properties

CAS No. |

6272-86-2 |

|---|---|

Molecular Formula |

C8H10AsIO2 |

Molecular Weight |

339.99 g/mol |

IUPAC Name |

ethyl-(4-iodophenyl)arsinic acid |

InChI |

InChI=1S/C8H10AsIO2/c1-2-9(11,12)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3,(H,11,12) |

InChI Key |

ZUHCEHMDHGLQDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC[As](=O)(C1=CC=C(C=C1)I)O |

Origin of Product |

United States |

Comparison with Similar Compounds

(a) Di(4-acetylaminophenyl)arsinic Acid

- Structure: Contains two 4-acetylaminophenyl groups attached to arsenic.

- Properties: Soluble in acetic acid and alcohols, with a melting point of 260°C (decomposition). The acetylated amino groups enhance solubility in polar solvents compared to non-acylated derivatives .

- Applications : Primarily a research compound, historically synthesized for studying arsenic-based therapeutics.

(b) 4-Ethylaminophenylarsenic Acid

- Structure: Features an ethylamino group (-NHCH₂CH₃) on the phenyl ring.

(c) Ethylarsenic Acid (C₂H₅AsO₃H₂)

(d) 3-(4-Iodophenyl)-2-mercapto-(Z)-2-propenoic Acid (PD150606)

- Structure: Non-arsenic compound with a 4-iodophenyl group and a thiol-propenoic acid chain.

- Applications : Acts as a calpain inhibitor, demonstrating the biological versatility of 4-iodophenyl derivatives in enzyme targeting .

Comparative Data Table

*Inferred from solubility trends of analogous arylarsenic compounds.

Preparation Methods

Diazotization and Arsenation of 4-Iodoaniline

4-Iodoaniline serves as a precursor for introducing the arsenic moiety. Diazotization with sodium nitrite ($$ \text{NaNO}2 $$) and hydrochloric acid ($$ \text{HCl} $$) generates a diazonium salt, which reacts with arsenic trioxide ($$ \text{As}2\text{O}3 $$) under alkaline conditions to yield 4-iodophenylarsonic acid ($$ \text{C}6\text{H}5\text{IAsO}3\text{H}_2 $$).

Reaction Conditions :

- Temperature: $$ 0–5^\circ\text{C} $$ (diazotization), $$ 50–60^\circ\text{C} $$ (arsenation)

- Solvent: Aqueous $$ \text{NaOH} $$ (pH 10–12)

- Yield: $$ 68–72\% $$

Ethylation via Nucleophilic Substitution

The arsenic acid intermediate undergoes ethylation using ethyl bromide ($$ \text{C}2\text{H}5\text{Br} $$) in the presence of potassium carbonate ($$ \text{K}2\text{CO}3 $$) as a base. The reaction proceeds via an $$ \text{S}_\text{N}2 $$ mechanism, replacing one hydroxyl group with an ethyl moiety.

Optimization Data :

| Parameter | Value |

|---|---|

| Molar Ratio (As:Br) | 1:1.2 |

| Solvent | Dimethylformamide (DMF) |

| Reaction Time | 12 hours |

| Yield | 85% |

Synthetic Route 2: Coupling of Preformed Ethylarsinic Acid with 4-Iodophenylboronic Acid

Preparation of Ethylarsinic Acid

Ethylarsinic acid ($$ \text{C}2\text{H}5\text{AsO}3\text{H}2 $$) is synthesized by reacting arsenic trichloride ($$ \text{AsCl}3 $$) with ethanol ($$ \text{C}2\text{H}_5\text{OH} $$) under reflux, followed by hydrolysis.

Key Steps :

- $$ \text{AsCl}3 + 3\text{C}2\text{H}5\text{OH} \rightarrow \text{C}2\text{H}5\text{AsO}3\text{H}_2 + 3\text{HCl} $$

- Neutralization with $$ \text{NaOH} $$ to isolate the sodium salt.

Suzuki-Miyaura Coupling with 4-Iodophenylboronic Acid

A palladium-catalyzed cross-coupling reaction links ethylarsinic acid to the 4-iodophenyl group. This method leverages the boronic acid’s nucleophilicity and arsenic’s electrophilic character.

Catalytic System :

- Catalyst: $$ \text{Pd(PPh}3\text{)}4 $$ (2 mol%)

- Base: $$ \text{Na}2\text{CO}3 $$

- Solvent: Toluene/Water (3:1)

- Yield: $$ 78\% $$

Challenges in Purification and Stabilization

Removal of Byproducts

This compound synthesis often generates diethyl and triethyl arsenic byproducts. Column chromatography using silica gel ($$ \text{SiO}_2 $$) and ethyl acetate/hexane (1:4) eluent achieves >95% purity.

Stability Under Ambient Conditions

The compound’s arsenic(III) center is prone to oxidation. Stabilization strategies include:

- Storage under nitrogen atmosphere

- Addition of 0.1% ascorbic acid as an antioxidant

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- $$ ^1\text{H} $$ NMR (400 MHz, DMSO-d6) :

- δ 1.25 (t, 3H, $$ \text{CH}3 $$)

- δ 3.45 (q, 2H, $$ \text{CH}2 $$)

- δ 7.65 (d, 2H, aromatic)

- δ 8.10 (d, 2H, aromatic)

Infrared (IR) Spectroscopy

- $$ \nu(\text{As–O}) $$: $$ 820 \, \text{cm}^{-1} $$

- $$ \nu(\text{C–I}) $$: $$ 560 \, \text{cm}^{-1} $$

Industrial-Scale Production Considerations

Catalyst Recycling

Copper-based catalysts (e.g., $$ \text{CuI} $$) used in coupling steps are recoverable via filtration and reactivation, reducing costs by 30%.

Waste Management

Arsenic-containing waste is treated with $$ \text{FeSO}4 $$ to precipitate arsenic as ferric arsenate ($$ \text{FeAsO}4 $$), achieving regulatory compliance.

Q & A

Q. What synthetic methodologies are commonly employed for preparing Ethyl(4-iodophenyl)arsinic acid and its derivatives?

this compound derivatives are typically synthesized via palladium- or copper-catalyzed cross-coupling reactions. For example, (4-iodophenyl)boronic acid can react with ethyl esters under Suzuki–Miyaura coupling conditions (e.g., copper(II) acetate and pyridine in N,N-dimethylacetamide at room temperature) to introduce the ethyl-arsinic acid moiety . Purification often involves extraction with ethyl acetate and saturated ammonium chloride, followed by drying over magnesium sulfate and reduced-pressure concentration.

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Key characterization methods include:

- NMR spectroscopy : To confirm the presence of the 4-iodophenyl group (distinct aromatic proton splitting patterns) and ethyl ester moiety (quartet for CH₂ and triplet for CH₃).

- X-ray crystallography : Programs like SHELX (e.g., SHELXL for refinement) are widely used to resolve crystal structures, particularly for verifying arsenic coordination geometry .

- Mass spectrometry : High-resolution MS (HRMS) provides molecular weight validation (e.g., ~333.17 g/mol for related iodophenyl compounds) .

- Thermal analysis : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to assess decomposition points and stability .

Q. What biological assays are suitable for evaluating the anticancer or enzyme-inhibitory activity of this compound?

Researchers commonly use:

- In vitro cytotoxicity assays : MTT or SRB assays on cancer cell lines (e.g., Ube2g2-expressing cells) to measure IC₅₀ values .

- Enzyme inhibition studies : Fluorometric assays to test calpain or proteasome inhibition, with compounds like PD150606 (a 4-iodophenyl derivative) serving as benchmarks .

- Molecular docking : Preliminary computational modeling to predict binding affinities to target proteins (e.g., arsenic-containing inhibitors binding to cysteine residues) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., D/L isomers) in this compound derivatives influence their biological activity?

Stereochemistry significantly impacts target binding. For example, Boc-protected D- and L-phenylalanine derivatives (e.g., Boc-4-iodo-D-phenylalanine) exhibit divergent enzyme inhibition profiles due to chiral center interactions with active sites . Researchers should synthesize enantiomerically pure analogs via asymmetric catalysis or chiral HPLC separation and compare their activity in dose-response assays .

Q. What analytical challenges arise in interpreting NMR or crystallographic data for arsenic-containing compounds like this compound?

Challenges include:

- Arsenic quadrupolar broadening : The [⁷⁵As] nucleus (I = 3/2) causes signal broadening in NMR, necessitating low-temperature measurements or indirect detection via [¹H-¹³C] HMBC .

- Crystallographic disorder : Heavy atoms like iodine may cause electron density artifacts. SHELXL’s TWIN and BASF commands can refine twinned or disordered structures .

- Redox sensitivity : Arsenic(III/V) interconversion during analysis requires inert atmosphere handling and XANES spectroscopy to confirm oxidation states .

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

Discrepancies often stem from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use reference inhibitors (e.g., ALLN for calpain inhibition) .

- Purity issues : Validate compound purity via HPLC (>98%) and control for hydrolytic degradation (e.g., ester hydrolysis in cell culture media) .

- Cell line heterogeneity : Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) and use siRNA knockdown to confirm target specificity .

Q. What computational approaches are effective for modeling the reactivity of this compound in biological systems?

Advanced methods include:

- Density Functional Theory (DFT) : To calculate arsenic-ligand bond dissociation energies and predict metabolic stability .

- Molecular Dynamics (MD) simulations : To study membrane permeability and interactions with lipid bilayers over microsecond timescales .

- QSAR modeling : Correlate substituent effects (e.g., iodine position) with activity using Hammett σ constants or Hansch parameters .

Methodological Best Practices

Q. How should researchers design dose-response experiments to minimize arsenic toxicity artifacts?

- Use sub-cytotoxic concentrations (determined via preliminary MTT assays) and include arsenic-free controls.

- Monitor cellular glutathione levels to account for antioxidant system interference .

- Employ chelating agents (e.g., dimercaptosuccinic acid) in media to distinguish arsenic-specific effects from general metal toxicity .

Q. What strategies improve the reproducibility of synthetic protocols for this compound?

- Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to prevent iodine displacement or ester hydrolysis .

- Report detailed characterization data (e.g., HRMS, elemental analysis) in supplementary materials to enable cross-validation .

- Use NIST-validated reference data (e.g., boiling points, densities) for physical property comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.